LabMol-319

Description

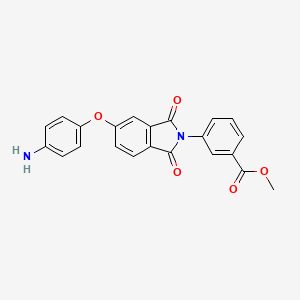

The exact mass of the compound methyl 3-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is 388.10592162 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5/c1-28-22(27)13-3-2-4-15(11-13)24-20(25)18-10-9-17(12-19(18)21(24)26)29-16-7-5-14(23)6-8-16/h2-12H,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNZUSAICBITNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of LabMol-319?

An In-depth Technical Guide to the Mechanism of Action of LabMol-319

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects in cell-based assays, and the experimental protocols used for its characterization. The information presented herein is primarily derived from the foundational study by Mottin et al. (2022) published in the Journal of Chemical Information and Modeling as part of the OpenZika project.[1][2][6]

Mechanism of Action: Inhibition of ZIKV NS5 RdRp

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of the ZIKV NS5 RdRp.[1][2][3][4][5] The NS5 protein of ZIKV is a multifunctional enzyme that plays a crucial role in the replication of the viral RNA genome.[1] Its C-terminal domain possesses RdRp activity, which synthesizes new viral RNA strands. By targeting this enzyme, this compound effectively blocks a critical step in the viral life cycle.

The inhibitory effect of this compound on NS5 RdRp has been quantified through enzymatic assays, demonstrating a potent dose-dependent inhibition.[1][2][7]

Signaling Pathway of ZIKV Replication and Inhibition by this compound

The following diagram illustrates the central role of NS5 RdRp in ZIKV replication and the point of intervention for this compound.

Caption: ZIKV Replication and this compound Inhibition Pathway.

Quantitative Data

The inhibitory potency of this compound against ZIKV NS5 RdRp and its activity in cell-based assays are summarized below.

| Parameter | Value | Assay Type | Reference |

| IC50 | 1.6 µM | ZIKV NS5 RdRp Enzymatic Assay | [2][7][8] |

| % Inhibition | 98% at 20 µM | ZIKV NS5 RdRp Enzymatic Assay | [2][7] |

| Cytoprotective Effect | Not explicitly quantified for this compound alone, but related compounds showed protection against ZIKV-induced cell death. | Cell-based (Glioblastoma Stem Cells) | [1] |

| Cytotoxicity | Not reported for this compound specifically. | Cell-based | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

ZIKV NS5 RdRp Enzymatic Assay

This assay quantifies the inhibitory effect of compounds on the RNA synthesis activity of the ZIKV NS5 RdRp.

-

Reaction Mixture Preparation : The assay is performed in a reaction buffer containing Tris-HCl, NaCl, glycerol, MnCl₂, and 2-mercaptoethanol.

-

Compound Incubation : Serial dilutions of this compound (typically ranging from 0.039 to 80 µM) are pre-incubated with the purified ZIKV NS5 RdRp enzyme.[1]

-

Initiation of RNA Synthesis : The reaction is initiated by the addition of a poly-C template and GTP as the substrate.[9]

-

Quantification of RNA Product : The newly synthesized double-stranded RNA (poly-G:C) is quantified using a fluorescent dye such as PicoGreen, which selectively binds to dsRNA.[9]

-

Data Analysis : The fluorescence intensity is measured, and the results are normalized to positive (no inhibitor) and negative (no enzyme or GTP) controls. The IC₅₀ value is calculated by fitting the dose-response curve using a non-linear regression model.[1][10]

ZIKV Cell-Based Cytopathic Effect Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

-

Cell Seeding : Glioblastoma stem cells (GSC387) are seeded into 1536-well plates.[1]

-

Compound Treatment : The cells are treated with a range of concentrations of the test compound.[1]

-

ZIKV Infection : The cells are then infected with ZIKV (e.g., H/PAN/2016/BEI-259634 strain) at a specific multiplicity of infection (MOI), typically around 10.[1]

-

Incubation : The infected and treated cells are incubated for a period during which the virus replicates and induces a cytopathic effect (typically 72 hours).[1]

-

Cell Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[1]

-

Data Analysis : The luminescence signal is measured, and the cytoprotective effect is determined by comparing the viability of treated, infected cells to untreated, infected cells and mock-infected cells.

Experimental and Logical Workflow

The discovery of this compound was part of the OpenZika project, which employed a multi-stage workflow integrating computational and experimental approaches.

Caption: The OpenZika Project Drug Discovery Workflow.

Conclusion

This compound emerges as a significant lead compound in the pursuit of anti-Zika virus therapeutics. Its well-defined mechanism of action, centered on the potent and specific inhibition of the viral NS5 RdRp, provides a solid foundation for further drug development efforts. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of virology and medicinal chemistry. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs to advance them toward clinical evaluation.

References

- 1. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Virus Protease | TargetMol [targetmol.com]

- 5. This compound | ZIKV NS5 RdRp抑制剂 | MCE [medchemexpress.cn]

- 6. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus - PMC [pmc.ncbi.nlm.nih.gov]

LabMol-319: A Technical Guide to a Novel Zika Virus NS5 RdRp Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. The ZIKV non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) is an essential enzyme for viral replication and a prime target for antiviral drug development. This document provides a comprehensive technical overview of LabMol-319, a potent small molecule inhibitor of ZIKV NS5 RdRp. This guide details the quantitative inhibitory and antiviral activity of this compound, provides in-depth experimental methodologies for its evaluation, and illustrates key experimental workflows.

Quantitative Biological Activity

This compound has been identified as a potent inhibitor of the Zika virus NS5 RdRp. Its biological activity has been characterized through enzymatic and cell-based assays, with the key quantitative data summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (µM) | Inhibition at 20 µM (%) |

| This compound | ZIKV NS5 RdRp | 1.6[1][2][3] | 98[1][2][3] |

Table 2: Cell-Based Antiviral Activity and Cytotoxicity

Data for EC50 and CC50 values for this compound were not available in the public domain at the time of this report's generation. The OpenZika project has performed cell-based assays, and this information may be contained within their detailed publications.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

ZIKV NS5 RdRp Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against the ZIKV NS5 RdRp.

Principle: The assay measures the RNA polymerase activity by detecting the incorporation of a fluorescently labeled nucleotide into a nascent RNA strand. The reduction in fluorescence intensity in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Recombinant ZIKV NS5 RdRp enzyme

-

RNA template (e.g., poly(A) template)

-

RNA primer (e.g., oligo(dT) primer)

-

Fluorescently labeled UTP (e.g., UTP-atto-647N)

-

ATP, CTP, GTP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

This compound or other test compounds

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the reaction buffer.

-

Add the test compound dilutions to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the RNA template and primer to the wells.

-

Add the nucleotide mix (ATP, CTP, GTP, and fluorescently labeled UTP) to the wells.

-

Initiate the reaction by adding the ZIKV NS5 RdRp enzyme to all wells except the negative controls.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based ZIKV Infection Assay (Conceptual Protocol)

This protocol describes a general method for evaluating the antiviral efficacy of this compound in a cell-based model of ZIKV infection.

Principle: The assay measures the ability of a compound to inhibit ZIKV replication in cultured cells. The reduction in a viral marker (e.g., viral RNA, viral protein, or virus-induced cytopathic effect) is quantified to determine the 50% effective concentration (EC50).

Materials:

-

Vero cells or other ZIKV-susceptible cell line

-

Zika virus stock (e.g., a clinical isolate)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound or other test compounds

-

Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes for viral RNA, antibodies for viral proteins, or reagents for cell viability assays like MTT or CellTiter-Glo)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and infect with ZIKV at a predetermined multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the compound dilutions.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantify viral replication using one of the following methods:

-

RT-qPCR: Extract total RNA from the cells and perform RT-qPCR to quantify viral RNA levels.

-

Immunofluorescence: Fix and permeabilize the cells, then stain for a ZIKV protein (e.g., Envelope protein) using a specific antibody.

-

Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

-

Cell Viability Assay: Measure cell viability to assess the inhibition of virus-induced cytopathic effect (CPE).

-

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (Conceptual Protocol)

This protocol outlines a standard method to assess the cytotoxicity of this compound.

Principle: The assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected cells (50% cytotoxic concentration, CC50).

Materials:

-

The same cell line used in the antiviral assay

-

Cell culture medium

-

This compound or other test compounds

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium and add the medium containing the compound dilutions.

-

Incubate the plates for the same duration as the antiviral assay.

-

Add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the CC50 value from the dose-response curve.

Mechanism of Action & Experimental Workflows

While the precise mechanism of action for this compound is still under detailed investigation, its primary target is the ZIKV NS5 RdRp. The following diagrams illustrate the logical workflow for identifying and characterizing inhibitors of this enzyme.

Caption: Workflow for ZIKV NS5 RdRp inhibitor discovery and characterization.

This workflow begins with computational screening of compound libraries against the ZIKV NS5 RdRp structure. Promising hits are then validated through in vitro enzymatic assays to determine their IC50 values. Compounds with significant inhibitory activity are further characterized in cell-based assays to assess their antiviral efficacy (EC50) and cytotoxicity (CC50), leading to the calculation of the selectivity index. Finally, promising candidates undergo structure-activity relationship studies for lead optimization.

Caption: Simplified ZIKV replication cycle and the target of this compound.

The Zika virus replication cycle involves entry into the host cell, translation of the viral RNA, processing of the resulting polyprotein, and formation of a replication complex that includes the NS5 protein. The RdRp domain of NS5 is crucial for replicating the viral RNA genome. This compound acts by inhibiting this essential step, thereby blocking the production of new viral RNA and subsequent virion assembly.

Conclusion

This compound represents a promising starting point for the development of a novel class of anti-Zika virus therapeutics. Its potent inhibition of the viral NS5 RdRp in vitro highlights its potential as a direct-acting antiviral. Further studies to determine its cell-based efficacy, cytotoxicity, and in vivo pharmacokinetic and pharmacodynamic properties are warranted to fully assess its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and optimization of this compound and other ZIKV NS5 RdRp inhibitors.

References

LabMol-319: An In-Depth Technical Guide on its Antiviral Activity Against Zika Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

LabMol-319 has been identified as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This technical guide provides a comprehensive overview of the available data on this compound's antiviral activity, its mechanism of action, and general experimental protocols relevant to its study.

Core Concepts: Mechanism of Action

This compound exerts its antiviral effect by directly targeting the ZIKV NS5 RdRp. The NS5 protein is a multifunctional enzyme essential for the replication of the viral RNA genome. By inhibiting the RdRp domain, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.

The precise molecular interactions and the exact downstream effects of this compound binding to the NS5 RdRp are not extensively detailed in publicly available literature. However, the general mechanism of RdRp inhibition can be visualized as a disruption of the viral replication cycle at a critical stage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the theoretical signaling pathway of ZIKV replication and the inhibitory effect of this compound, along with a generalized workflow for assessing its antiviral activity.

LabMol-319: A Technical Guide on its Discovery and Development as a Zika Virus NS5 RdRp Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the discovery and development of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). Identified through the OpenZika project, a large-scale computational screening effort, this compound demonstrated significant in vitro enzymatic inhibition of its target. However, subsequent cell-based assays revealed a lack of direct antiviral activity, highlighting the complexities of translating enzymatic potency into cellular efficacy. This guide details the available data on this compound, including its discovery, mechanism of action, and key experimental findings, to inform future research and development efforts in the pursuit of effective ZIKV therapeutics.

Discovery and Rationale

This compound was identified as a potential ZIKV inhibitor through the OpenZika project, a global research initiative that utilized computational modeling and virtual screening to identify novel drug candidates.[1][2][3] The project targeted several essential ZIKV proteins, including the NS5 RdRp, which is crucial for the replication of the viral RNA genome. The rationale for targeting NS5 RdRp is based on its essential enzymatic function and the absence of a homologous protein in human cells, suggesting the potential for selective viral inhibition with minimal host toxicity.

The discovery workflow involved several key stages, from large-scale virtual screening to experimental validation.

Mechanism of Action

This compound is a non-nucleoside inhibitor that targets the enzymatic activity of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8][9][10] The NS5 protein is a multifunctional enzyme with both methyltransferase and polymerase domains. The RdRp domain is responsible for synthesizing new viral RNA genomes, a critical step in the viral replication cycle. By inhibiting the RdRp, this compound directly interferes with this process.

The ZIKV replication cycle and the specific point of intervention by this compound are illustrated in the following signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. It is important to note that while the enzymatic inhibition is potent, this did not translate to direct antiviral activity in the reported cell-based assays.

| Parameter | Value | Assay Type | Source |

| IC50 | 1.6 µM | ZIKV NS5 RdRp Enzymatic Assay | [4][7][8][9][10] |

| % Inhibition | 98% at 20 µM | ZIKV NS5 RdRp Enzymatic Assay | [4][8] |

| CC50 | Not Reported | Cytotoxicity Assay | - |

| EC50 | No direct antiviral effect observed | Cell-based Antiviral Assay | [1][2] |

| Selectivity Index (SI) | Not Applicable | (CC50 / EC50) | - |

Experimental Protocols

ZIKV NS5 RdRp Enzymatic Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing flavivirus RdRp activity.

Methodology:

-

Reaction Setup: A reaction mixture containing purified recombinant ZIKV NS5 RdRp enzyme, a suitable RNA template and primer, a mix of ribonucleoside triphosphates (NTPs) including a labeled NTP (e.g., [α-³²P]GTP or a fluorescent analog), and an appropriate reaction buffer is prepared.

-

Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A DMSO-only control is run in parallel.

-

Initiation and Incubation: The reaction is initiated, typically by the addition of the enzyme or NTPs, and incubated at 37°C for a defined period to allow for RNA synthesis.

-

Reaction Termination: The reaction is stopped, for example, by the addition of EDTA.

-

Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. This can be achieved through various methods, such as filter-binding assays to capture radiolabeled RNA or fluorescence-based assays that detect the incorporation of fluorescently labeled NTPs.

-

Data Analysis: The percentage of inhibition of RdRp activity at each concentration of this compound is calculated relative to the DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the enzymatic activity, is then determined by fitting the data to a dose-response curve.

Cytotoxicity Assay (General Protocol)

This protocol describes a common method for assessing the cytotoxicity of a compound in a cell line susceptible to ZIKV infection.

Methodology:

-

Cell Seeding: Host cells (e.g., Vero, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies a metabolic marker of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Cell-Based Antiviral (Cytopathic Effect Inhibition) Assay (General Protocol)

This protocol outlines a typical experiment to evaluate the ability of a compound to protect cells from ZIKV-induced cell death.

Methodology:

-

Cell Seeding: Susceptible host cells are seeded in 96-well plates.

-

Compound and Virus Addition: The cells are pre-treated with various concentrations of this compound for a short period before being infected with ZIKV at a specific multiplicity of infection (MOI).

-

Incubation: The infected and treated cells are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus-only control wells (typically 48-72 hours).

-

CPE Assessment: The extent of virus-induced cell death is quantified. This can be done visually by microscopy or, more quantitatively, using a cell viability assay as described in the cytotoxicity protocol.

-

Data Analysis: The percentage of protection from CPE is calculated for each compound concentration. The EC50 value, the concentration of the compound that provides 50% protection, is determined from the dose-response curve.

Summary of Findings and Future Directions

The discovery of this compound as a potent inhibitor of ZIKV NS5 RdRp was a significant outcome of the OpenZika project. The compound's high in vitro enzymatic potency demonstrated the success of the computational screening approach in identifying novel chemical scaffolds targeting essential viral enzymes.

However, the subsequent lack of observable direct antiviral activity in cell-based assays is a critical finding that underscores the challenges in antiviral drug development. Several factors could contribute to this discrepancy between enzymatic and cellular activity, including:

-

Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

-

Metabolic instability: The compound may be rapidly metabolized into an inactive form within the cell.

-

Efflux pump substrate: The compound may be actively transported out of the cell by efflux pumps.

-

High protein binding: The compound may bind to cellular proteins, reducing its free concentration available to inhibit the viral target.

The development of this compound as a ZIKV therapeutic would require significant further investigation to address these potential liabilities. Future research could focus on:

-

Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound with improved physicochemical properties for better cell permeability and metabolic stability.

-

In-depth cellular uptake and metabolism studies: To understand the reasons for the lack of cellular efficacy.

-

Evaluation in different cell types and with different ZIKV strains: To rule out cell-type or strain-specific effects.

-

Combination therapy studies: To explore potential synergistic effects with other antiviral agents that have different mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Virus Protease | TargetMol [targetmol.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Identification of potential inhibitors of Zika virus NS5 RNA-dependent RNA polymerase through virtual screening and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound | ZIKV NS5 RdRp抑制剂 | MCE [medchemexpress.cn]

Understanding the inhibitory effects of LabMol-319 on viral replication.

For Immediate Release

GOIÂNIA, Brazil – Researchers in the scientific community now have a comprehensive technical guide detailing the antiviral properties of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This document outlines the compound's inhibitory effects, detailed experimental methodologies, and its mechanism of action, providing a critical resource for scientists engaged in antiviral drug discovery and development.

This compound emerged from the OpenZika project, a collaborative research initiative aimed at identifying new antiviral agents against the Zika virus.[1][2] The compound has demonstrated significant inhibitory activity against the ZIKV NS5 RdRp, an essential enzyme for viral genome replication.[2] This technical guide consolidates the available data on this compound and related compounds, offering a clear and structured overview for researchers.

Quantitative Analysis of Inhibitory Activity

This compound has been identified as a potent non-nucleoside inhibitor of ZIKV NS5 RdRp.[2] The following table summarizes the key quantitative data regarding its in vitro efficacy, alongside other compounds discovered through the OpenZika project for comparative analysis.

| Compound ID | Target | Assay Type | IC50 (µM) |

| This compound | ZIKV NS5 RdRp | Enzymatic | 1.6 |

| LabMol-301 | ZIKV NS5 RdRp | Enzymatic | 0.8 |

| LabMol-309 | ZIKV NS5 RdRp | Enzymatic | 0.61 |

| LabMol-202 | ZIKV NS5 RdRp | Enzymatic | 17 |

| LabMol-204 | ZIKV NS5 RdRp | Enzymatic | - |

Table 1: In vitro inhibitory activity of LabMol compounds against Zika virus targets. Data sourced from the OpenZika project.[2]

Mechanism of Action: Targeting Viral Replication Machinery

This compound exerts its antiviral effect by directly targeting the RNA-dependent RNA polymerase (RdRp) of the Zika virus, a key component of the viral replication complex. By inhibiting this enzyme, this compound effectively halts the synthesis of new viral RNA, thereby preventing the virus from multiplying within the host cell. This direct inhibition of a viral-specific enzyme makes it an attractive candidate for antiviral therapy with a potentially high therapeutic index.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory effects.

ZIKV NS5 RdRp Fluorescence-Based Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of ZIKV NS5 RdRp.

Workflow:

Detailed Steps:

-

Reaction Setup: In a 384-well plate, combine the reaction buffer (50 mM Tris-HCl pH 7.5, 2.5 mM MnCl2, 10 mM DTT, 0.01% Triton X-100), annealed poly(C) RNA template and poly(G) RNA primer, and varying concentrations of this compound (or control compound) dissolved in DMSO.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant ZIKV NS5 RdRp enzyme and GTP to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.

-

Detection: Add a fluorescent dye that specifically binds to double-stranded RNA (e.g., SYTO 9).

-

Measurement: Measure the fluorescence intensity using a plate reader. The intensity of the fluorescence is directly proportional to the amount of newly synthesized double-stranded RNA.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, is then determined by plotting the percent inhibition against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cell death.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed a susceptible cell line (e.g., Vero cells) into a 96-well plate and allow them to form a confluent monolayer overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include appropriate controls: cells with no virus and no compound (cell control), and cells with virus but no compound (virus control).

-

Viral Infection: Infect the treated cells with a known titer of Zika virus.

-

Incubation: Incubate the plates for 3 to 5 days, or until significant cytopathic effect (cell death) is observed in the virus control wells.

-

Staining: Fix the cells with a solution such as 4% formaldehyde and then stain the remaining viable cells with a dye like crystal violet.

-

Quantification: After washing away the excess stain, the dye retained by the viable cells is solubilized, and the absorbance is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration by comparing the absorbance to that of the cell and virus controls. The EC50 value, the concentration that protects 50% of the cells from virus-induced death, is then determined.

This technical guide provides a foundational understanding of the inhibitory effects of this compound on Zika virus replication. The provided data and protocols are intended to facilitate further research and development of this and other promising antiviral compounds.

References

LabMol-319: A Technical Guide to its Identification and Validation as a Zika Virus NS5 RdRp Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of LabMol-319 as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). The document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in the fight against Zika virus disease.

Core Data Summary

This compound has been identified as a significant inhibitor of the Zika virus NS5 RdRp. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target/Assay | Source |

| IC50 | 1.6 µM | ZIKV NS5 RdRp enzymatic assay | Mottin et al., 2022 |

| % Inhibition | 98% at 20 µM | ZIKV NS5 RdRp enzymatic assay | MedChemExpress, referencing Mottin et al., 2022[1] |

| EC50 | Data not available | Cytoprotective effect assay | - |

| CC50 | Data not available | Cytotoxicity assay | - |

| Selectivity Index (SI) | Not calculable | - | - |

Note: While the primary publication from the OpenZika project reported cytoprotective effects for several compounds in the series, specific EC50 and CC50 values for this compound are not explicitly provided in the main text or supplementary information of the publication. The closely related analog, LabMol-301, exhibited an EC50 of 6.68 µM and a CC50 of >100 µM in a cytoprotective assay.

Experimental Protocols

The following sections detail the methodologies employed for the key experiments in the identification and validation of this compound.

Zika Virus NS5 RdRp Inhibition Assay (Fluorescence-Based)

This protocol is based on the methods described in the OpenZika project publication, which adapted a previously established fluorescence-based assay.

Principle: The assay measures the RNA-dependent RNA polymerase activity of ZIKV NS5 by detecting the incorporation of nucleotides into a nascent RNA strand. The formation of double-stranded RNA is quantified in real-time using a fluorescent intercalating dye.

Materials:

-

Recombinant ZIKV NS5 RdRp enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

RNA template (e.g., poly(A) or a specific ZIKV RNA sequence)

-

RNA primer (if required by the template)

-

Intercalating fluorescent dye (e.g., SYBR Green II or a similar dye that preferentially binds dsRNA)

-

Nuclease-free water

-

96-well black plates, opaque

Procedure:

-

Prepare a master mix containing the reaction buffer, rNTPs, RNA template, and RNA primer (if applicable) in nuclease-free water.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test compound (this compound) at various concentrations to the wells. Include a DMSO-only control (negative control) and a known inhibitor control (positive control).

-

Initiate the reaction by adding the recombinant ZIKV NS5 RdRp enzyme to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen dye.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60-90 minutes) at a constant temperature (e.g., 37°C).

-

The rate of increase in fluorescence is proportional to the RdRp activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytoprotective Effect (Antiviral) Assay

This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) induced by ZIKV infection.

Principle: ZIKV infection leads to cell death in susceptible cell lines. An effective antiviral agent will inhibit viral replication and thus prevent or reduce virus-induced CPE, allowing for normal cell viability.

Materials:

-

Susceptible host cells (e.g., Vero, Huh-7, or A549 cells)

-

Zika virus stock of a known titer

-

This compound (or other test compounds)

-

Cell culture medium (e.g., DMEM or MEM supplemented with FBS and antibiotics)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well clear or opaque plates (depending on the viability reagent)

Procedure:

-

Seed the host cells into 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Include a no-compound control (virus control) and a no-virus, no-compound control (cell control).

-

Infect the cells with Zika virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

At the end of the incubation period, assess cell viability using a chosen reagent (e.g., add MTT solution, incubate, and then solubilize the formazan crystals).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cytoprotection for each compound concentration relative to the virus and cell controls.

-

Determine the EC50 value, the concentration at which 50% of the cytopathic effect is inhibited.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of the compound on the host cells in the absence of viral infection.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Host cells used in the antiviral assay

-

This compound (or other test compounds)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the host cells into 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium and add the compound dilutions to the cells. Include a no-compound control (cell control).

-

Incubate the plates for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control.

-

Determine the CC50 value, the concentration at which 50% of the cells are killed.

Visualizations

Zika Virus Replication Cycle and the Role of NS5 RdRp

The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell, highlighting the critical role of the NS5 RdRp enzyme in viral genome replication. This compound acts by inhibiting this essential enzymatic step.

Caption: Zika virus replication cycle and the inhibitory action of this compound.

Experimental Workflow for this compound Identification

The following diagram outlines the general workflow employed in the OpenZika project, which led to the identification of this compound as a ZIKV NS5 RdRp inhibitor.

Caption: OpenZika project workflow for inhibitor identification.

References

LabMol-319: A Technical Overview of its Initial Screening and Characterization as a Zika Virus NS5 RdRp Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening and characterization of LabMol-319, a potent non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). All data and methodologies presented herein are derived from the collaborative OpenZika project.

Introduction

The emergence of Zika virus as a global health concern has necessitated the rapid discovery of effective antiviral therapeutics. The viral NS5 RdRp is an essential enzyme for viral replication and a key target for antiviral drug development. The OpenZika project, a global open science initiative, utilized computational and experimental approaches to identify novel ZIKV inhibitors.[1][2][3] Through a comprehensive screening cascade, this compound was identified as a promising hit compound with significant inhibitory activity against the ZIKV NS5 RdRp.

Initial Screening and Identification

This compound was identified through a multi-stage virtual screening workflow designed to discover potential inhibitors of key ZIKV proteins.[1] This process involved the screening of millions of commercially available compounds against the ZIKV NS5 RdRp.

Biochemical Characterization

Following its identification through virtual screening, this compound was subjected to biochemical assays to validate its inhibitory activity against the ZIKV NS5 RdRp.

In Vitro NS5 RdRp Inhibition Assay

The primary biochemical characterization of this compound involved an in vitro enzymatic assay to determine its potency in inhibiting the RNA polymerase activity of ZIKV NS5. The results demonstrated a dose-dependent inhibition of the enzyme.

| Compound | Target | IC50 (µM) | % Inhibition at 20 µM |

| This compound | ZIKV NS5 RdRp | 1.6 | 98% |

| [1][4][5] |

The IC50 value of 1.6 µM indicates that this compound is a potent inhibitor of the ZIKV NS5 RdRp.[1][4][5] Furthermore, at a concentration of 20 µM, this compound demonstrated near-complete inhibition (98%) of the enzyme's activity.[4][5]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the characterization of this compound.

Virtual Screening

The virtual screening campaign was performed using AutoDock Vina through the OpenZika project on the World Community Grid.[1][6][7] A library of approximately 6 million compounds from the ZINC database was docked against a homology model of the ZIKV NS5 RdRp.[6] The docking results were then filtered using a machine learning model trained to predict the cytoprotective effect of compounds against ZIKV infection.[1][8] Further filtering based on physicochemical properties (LogP, PAINS, aggregators) and predicted blood-brain barrier permeability was conducted, followed by a final visual inspection by medicinal chemists to select compounds for experimental validation.[1]

ZIKV NS5 RdRp Activity Assay

The inhibitory activity of this compound against ZIKV NS5 RdRp was determined using a fluorescence-based assay. The protocol is summarized below:

-

Protein Expression and Purification: The ZIKV NS5 RdRp domain was expressed in E. coli and purified using affinity chromatography.

-

Enzymatic Reaction: The assay was performed in a reaction mixture containing the purified ZIKV NS5 RdRp enzyme, a template RNA, and nucleotide triphosphates (NTPs), including a fluorescently labeled UTP analog.

-

Compound Incubation: this compound, dissolved in DMSO, was pre-incubated with the enzyme before initiating the reaction by the addition of NTPs.

-

Signal Detection: The incorporation of the fluorescently labeled UTP into the newly synthesized RNA strand was measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of RNA synthesis was calculated from the linear phase of the reaction. The percentage of inhibition for each concentration of this compound was determined by comparing the reaction rates in the presence of the compound to a DMSO control. The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the ZIKV NS5 RdRp enzyme, which is crucial for viral RNA replication. By binding to the polymerase, this compound prevents the synthesis of new viral RNA genomes, thereby halting the propagation of the virus.

Conclusion

This compound has been identified as a potent inhibitor of the ZIKV NS5 RdRp through a combination of large-scale virtual screening and subsequent biochemical validation. Its significant in vitro potency makes it a valuable chemical probe for studying ZIKV replication and a promising starting point for the development of novel anti-Zika therapeutics. Further studies are warranted to evaluate its antiviral activity in cell-based assays and its potential for lead optimization.

References

- 1. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OpenZika: An IBM World Community Grid Project to Accelerate Zika Virus Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OpenZika [worldcommunitygrid.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. OpenZika: An IBM World Community Grid Project to Accelerate Zika Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of NS5 RdRp in Zika Virus Replication and its Inhibition by LabMol-319: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) and the inhibitory mechanism of the potent, non-nucleoside inhibitor, LabMol-319. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Executive Summary

The Zika virus, a member of the Flaviviridae family, continues to be a significant global health concern due to its association with severe neurological complications. The viral NS5 protein, and specifically its C-terminal RdRp domain, is essential for the replication of the viral RNA genome, making it a prime target for antiviral drug development. The OpenZika project, a global collaborative research initiative, has identified several promising inhibitors of ZIKV NS5 RdRp, including this compound. This guide details the critical function of ZIKV NS5 RdRp, the inhibitory properties of this compound, and the experimental methodologies used to characterize such inhibitors.

The Indispensable Role of ZIKV NS5 RdRp in Viral Replication

The ZIKV NS5 protein is the largest and most conserved non-structural protein of the virus. It is a multifunctional enzyme with two distinct domains: an N-terminal methyltransferase (MTase) domain and a C-terminal RdRp domain. The RdRp domain is responsible for catalyzing the synthesis of new viral RNA genomes. This process involves the recognition of the viral RNA template and the polymerization of ribonucleoside triphosphates (rNTPs) to create both negative-strand and positive-strand RNA intermediates, ultimately leading to the exponential amplification of the viral genome.

The functionality of NS5 RdRp is critically dependent on its interaction with other viral and host proteins. Notably, it forms a complex with the viral helicase NS3, which is essential for unwinding the double-stranded RNA replication intermediate, allowing the RdRp to proceed with synthesis.[1] Furthermore, NS5 interacts with various host factors to modulate the host immune response, thereby creating a favorable environment for viral replication.

This compound: A Potent Inhibitor of ZIKV NS5 RdRp

This compound is a non-nucleoside inhibitor of ZIKV NS5 RdRp that was identified through a large-scale virtual screening effort by the OpenZika consortium.[2][3][4] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, non-nucleoside inhibitors like this compound are thought to bind to allosteric sites on the RdRp enzyme, inducing conformational changes that impair its catalytic activity.

Quantitative Inhibition Data

The inhibitory potential of this compound against ZIKV NS5 RdRp has been quantified through enzymatic assays. While comprehensive in-cell antiviral data (EC50 and CC50) for this compound is not extensively detailed in the public domain, its direct inhibitory effect on the enzyme is well-established.

| Compound | Target | Assay Type | IC50 | % Inhibition (at 20 µM) |

| This compound | ZIKV NS5 RdRp | Enzymatic Assay | 1.6 µM[5] | 98%[5] |

Experimental Protocols

The identification and characterization of ZIKV NS5 RdRp inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Expression and Purification of Recombinant ZIKV NS5 RdRp

-

Gene Cloning and Expression Vector: The gene encoding the ZIKV NS5 RdRp domain is cloned into a suitable bacterial expression vector, such as pET, often with an N-terminal or C-terminal purification tag (e.g., His6-tag).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Lysate Clarification: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that has a high affinity for the purification tag (e.g., Ni-NTA resin for His6-tagged proteins).

-

Elution and Further Purification: The bound protein is eluted from the column using a high concentration of an elution agent (e.g., imidazole for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to obtain a highly pure and homogenous protein preparation.

-

Protein Characterization: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

Fluorescence-Based ZIKV NS5 RdRp Inhibition Assay

This protocol is a representative example of a fluorescence-based assay used for high-throughput screening of RdRp inhibitors.[6][7]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well or 384-well plate containing a reaction buffer (e.g., Tris-HCl, pH 7.5), a divalent cation (e.g., MnCl2), a reducing agent (e.g., DTT), a single-stranded RNA template (e.g., poly(A)), and a fluorescent dye that intercalates with double-stranded RNA (e.g., SYTO 9).

-

Compound Addition: The test compounds, including this compound and appropriate controls (e.g., DMSO as a negative control and a known inhibitor as a positive control), are added to the wells at various concentrations.

-

Enzyme and Substrate Addition: The reaction is initiated by the addition of the purified recombinant ZIKV NS5 RdRp and the corresponding ribonucleoside triphosphate (rNTP) substrate (e.g., UTP for a poly(A) template).

-

Real-Time Fluorescence Measurement: The fluorescence intensity in each well is monitored in real-time using a fluorescence plate reader. As the RdRp synthesizes the complementary RNA strand, the resulting double-stranded RNA is bound by the fluorescent dye, leading to an increase in fluorescence.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Antiviral and Cytotoxicity Assays

-

Cell Culture: A susceptible cell line (e.g., Vero cells, Huh-7 cells) is cultured in appropriate media.

-

Antiviral Assay (EC50 Determination):

-

Cells are seeded in multi-well plates and infected with ZIKV at a specific multiplicity of infection (MOI).

-

Immediately after infection, the cells are treated with serial dilutions of the test compound.

-

After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done by measuring the reduction in viral RNA levels (RT-qPCR), viral protein expression (e.g., ELISA or immunofluorescence), or infectious virus production (plaque assay).

-

The 50% effective concentration (EC50) is calculated from the dose-response curve.

-

-

Cytotoxicity Assay (CC50 Determination):

-

Uninfected cells are seeded in multi-well plates and treated with the same serial dilutions of the test compound.

-

After the same incubation period as the antiviral assay, cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

-

-

Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Visualizing the Molecular Landscape

To better understand the complex processes involved in ZIKV replication and its inhibition, the following diagrams illustrate key pathways and workflows.

Caption: ZIKV Replication Cycle and NS5 RdRp Interactions.

Caption: Experimental Workflow for ZIKV NS5 RdRp Inhibitor Screening.

Conclusion and Future Directions

The ZIKV NS5 RdRp remains a highly attractive target for the development of novel antiviral therapies. The discovery of potent non-nucleoside inhibitors like this compound through collaborative, open-science initiatives demonstrates the power of integrating computational and experimental approaches. Future research should focus on obtaining a comprehensive preclinical profile for this compound, including its efficacy in animal models and detailed pharmacokinetic and pharmacodynamic studies. Furthermore, structure-activity relationship (SAR) studies around the this compound scaffold could lead to the development of next-generation inhibitors with improved potency and selectivity, ultimately contributing to the development of an effective treatment for Zika virus infection.

References

- 1. Zika virus NS3 is a canonical RNA helicase stimulated by NS5 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scholarly Article or Book Chapter | Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika | ID: s7526s880 | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

In Vitro Efficacy of LabMol-319: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on LabMol-319, a novel inhibitor targeting the Zika virus (ZIKV). The following sections detail the quantitative efficacy of this compound, the experimental methodologies employed in these foundational studies, and the key viral signaling pathways implicated.

Quantitative Efficacy of this compound

This compound has been identified as a potent, non-nucleoside inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] In vitro enzymatic assays have demonstrated its significant inhibitory activity.

| Compound | Target | Assay Type | IC50 (μM) | % Inhibition @ 20µM | Reference |

| This compound | ZIKV NS5 RdRp | Enzymatic | 1.6 | 98% | [1] |

As part of the OpenZika project, a large-scale computational and experimental effort to identify anti-ZIKV drug candidates, this compound was one of five compounds that exhibited greater than 80% inhibition of ZIKV NS5 RdRp activity at a concentration of 20 μM.[1] While this compound demonstrated a cytoprotective effect in cell-based assays by preventing ZIKV-induced cell death, it did not show direct antiviral activity in the specific plaque assay performed.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the preliminary studies of this compound and related compounds from the OpenZika project.

ZIKV NS5 RdRp Enzymatic Assay

This assay evaluates the direct inhibitory effect of compounds on the enzymatic activity of ZIKV NS5 RdRp. The protocol is adapted from Fernandes and coworkers.

Materials:

-

Purified recombinant ZIKV NS5 RdRp protein

-

RNA template (e.g., poly(rC))

-

RNA primer (e.g., rG15)

-

Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP or [³H]GTP)

-

Reaction buffer (containing Tris-HCl, DTT, MgCl₂, KCl)

-

Test compounds (dissolved in DMSO)

-

DE81 filter paper

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.

-

Add the test compound (this compound) at various concentrations. A DMSO control is run in parallel.

-

Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme and the radionuclide-labeled nucleotide.

-

Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto DE81 filter paper.

-

Wash the filter paper to remove unincorporated nucleotides.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cytotoxicity Assay

This assay determines the concentration at which a compound becomes toxic to host cells. The protocol is based on the MTT assay.[1]

Cell Line:

-

Human hepatocellular carcinoma (HepG2) cells[1]

Procedure:

-

Seed HepG2 cells in a 96-well plate and incubate overnight.[1]

-

Treat the cells with serial dilutions of this compound and incubate for 24 hours.[1]

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

Cytoprotective Effect Assay

This assay assesses the ability of a compound to protect cells from the cytopathic effects of ZIKV infection.

Cell Line:

-

Glial stem cells (GSC387)[1]

Procedure:

-

Seed GSC387 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound.

-

Infect the cells with ZIKV.

-

Incubate the plates for a period sufficient to observe virus-induced cell death.

-

Measure cell viability using a suitable method, such as a luminescent cell viability assay that measures ATP content (e.g., CellTiter-Glo®).

-

The cytoprotective effect is determined by the ability of the compound to restore cell viability in infected cells compared to untreated, infected cells.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of the ZIKV NS5 protein and the experimental workflow for inhibitor screening.

References

Methodological & Application

LabMol-319: Application Notes and Protocols for In Vitro ZIKV NS5 RdRp Inhibition Assays

For research use only.

Introduction

LabMol-319 is a potent, non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[1] It demonstrates significant inhibitory activity in enzymatic assays, making it a valuable tool for research into ZIKV replication and the development of novel antiviral therapeutics. This document provides detailed protocols for the in vitro characterization of this compound, based on the methodologies described in the discovery publication by Mottin et al. (2022).

Data Summary

The inhibitory activity of this compound against ZIKV NS5 RdRp is summarized in the table below. This data provides a quantitative measure of the compound's potency.

| Compound | IC₅₀ (µM) | % Inhibition at 20 µM |

| This compound | 1.6 | 98% |

Signaling Pathway

This compound targets the ZIKV NS5 RdRp, a key component of the viral replication machinery. The NS5 protein, which includes the RdRp domain, is responsible for synthesizing new viral RNA genomes. By inhibiting the RdRp activity, this compound effectively blocks viral replication.

Caption: Inhibition of ZIKV NS5 RdRp by this compound blocks viral RNA replication.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

ZIKV NS5 RdRp Enzymatic Inhibition Assay

This assay measures the ability of this compound to inhibit the RNA polymerization activity of recombinant ZIKV NS5 RdRp. The protocol is adapted from a previously described fluorescence-based assay.

Materials:

-

Recombinant purified ZIKV NS5 RdRp protein

-

ssRNA template

-

This compound (dissolved in 100% DMSO)

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

-

Ribonucleotides (ATP, CTP, GTP, UTP)

-

RNA-binding fluorescent dye (e.g., SYBR Green II)

-

384-well black microplates

-

Plate reader capable of fluorescence detection

Workflow Diagram:

Caption: Workflow for the ZIKV NS5 RdRp enzymatic inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 10 mM.

-

Assay Plate Preparation:

-

Add 200 nL of the diluted this compound or DMSO (as a negative control) to the wells of a 384-well black microplate.

-

For the positive control, add a known ZIKV NS5 RdRp inhibitor.

-

-

Enzyme Addition: Add 10 µL of the reaction buffer containing the purified ZIKV NS5 RdRp to each well.

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the reaction buffer containing the ssRNA template and a mixture of ATP, CTP, GTP, and UTP to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection:

-

Add 5 µL of the RNA-binding fluorescent dye diluted in reaction buffer to each well.

-

Incubate the plate in the dark at room temperature for 15 minutes.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. A standard MTT or resazurin-based assay can be used.

Materials:

-

Vero cells (or other suitable host cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in 100% DMSO)

-

96-well clear microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin

-

Solubilization buffer (for MTT assay)

-

Plate reader capable of absorbance or fluorescence measurement

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Viability Measurement (MTT Assay):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm.

-

-

Viability Measurement (Resazurin Assay):

-

Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence with excitation at 560 nm and emission at 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in RdRp assay | Inaccurate pipetting | Use calibrated pipettes and proper technique. |

| Enzyme instability | Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. | |

| Low signal in RdRp assay | Inactive enzyme | Use a fresh batch of enzyme and verify its activity. |

| Incorrect buffer composition | Double-check the pH and concentration of all buffer components. | |

| High background in cytotoxicity assay | Contamination | Use sterile techniques and check cell cultures for contamination. |

| Compound precipitation | Ensure the compound is fully dissolved in the medium. Reduce the final DMSO concentration. |

References

Application Notes and Protocols for LabMol-319 in Cell-Based Zika Virus Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LabMol-319 is a potent and specific inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1] The NS5 RdRp is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antiviral efficacy and cytotoxicity against Zika virus.

Mechanism of Action

This compound directly targets the enzymatic activity of ZIKV NS5 RdRp. By inhibiting this polymerase, the compound effectively blocks the synthesis of new viral RNA, thereby halting viral replication within the host cell.

Quantitative Data Summary

While specific cell-based EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound are not publicly available, its potent enzymatic inhibition has been characterized.

| Parameter | Value | Assay Type | Reference |

| IC50 | 1.6 µM | Enzymatic Assay (ZIKV NS5 RdRp) | [1] |

| % Inhibition | 98% at 20 µM | Enzymatic Assay (ZIKV NS5 RdRp) | [1] |

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound, calculate the required mass to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Culture and Virus Propagation

Recommended Cell Lines:

-

Vero cells (ATCC CCL-81): African green monkey kidney epithelial cells. They are highly susceptible to ZIKV infection and are commonly used for plaque assays and virus titration due to their deficient interferon response.

-

A549 cells (ATCC CCL-185): Human lung carcinoma cells. These cells have an intact innate immune response and can be used to study the interplay between viral replication and host defense.

-

Huh-7 cells (JCRB0403): Human hepatoma cells. They are also highly permissive to ZIKV replication.

Zika Virus Strains:

-

Prototype strains: MR766 (African lineage)

-

Contemporary strains: PRVABC59 (Asian lineage, associated with congenital Zika syndrome)

Protocol for Virus Stock Propagation:

-

Seed Vero cells in a T-75 flask and grow to 80-90% confluency.

-

Infect the cells with a low multiplicity of infection (MOI) of ZIKV (e.g., 0.01).

-

Incubate the infected cells at 37°C with 5% CO2.

-

Monitor the cells daily for the appearance of cytopathic effects (CPE).

-

When 70-80% of the cell monolayer shows CPE (typically 3-5 days post-infection), harvest the supernatant.

-

Clarify the supernatant by centrifugation at 1,500 x g for 10 minutes to remove cell debris.

-

Aliquot the virus-containing supernatant and store at -80°C.

-

Titer the virus stock using a plaque assay (see Protocol 3).

Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)

This assay is the gold standard for quantifying the inhibition of infectious virus production.

Materials:

-

Vero cells

-

Zika virus stock

-

This compound stock solution

-

24-well plates

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., 1% methylcellulose in DMEM with 2% FBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

-

Seed Vero cells in 24-well plates at a density that will form a confluent monolayer the next day.

-

On the day of the assay, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a "no-drug" (vehicle control, DMSO) and a "no-virus" (cell control) well.

-

Pre-treat the confluent Vero cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C.

-

Following pre-treatment, infect the cells with ZIKV at an MOI that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Vero cells (or other cell lines used in antiviral assays)

-

This compound stock solution

-

96-well plates

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium, similar to the antiviral assay. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Treat the cells with the different concentrations of this compound.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Measure cell viability using the chosen reagent according to the manufacturer's instructions.

-

Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative RT-PCR (qRT-PCR) for Viral RNA Replication Inhibition

This assay measures the effect of the compound on the replication of viral RNA.

Materials:

-

A549 or Huh-7 cells

-

Zika virus stock

-

This compound stock solution

-

24-well or 48-well plates

-